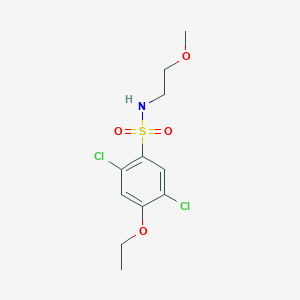
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. NS-398 is a non-steroidal anti-inflammatory drug (NSAID) that is used in scientific research to study the role of COX-2 in various physiological and pathological conditions.
Mecanismo De Acción
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide selectively inhibits the COX-2 enzyme, which is induced by inflammatory stimuli and is responsible for the production of prostaglandins. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are involved in inflammation, pain, and fever. Unlike non-selective NSAIDs, such as aspirin and ibuprofen, which also inhibit the constitutively expressed COX-1 enzyme, this compound does not affect the normal physiological functions of prostaglandins.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. In addition, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells. This compound has also been shown to protect against ischemic injury in the heart, brain, and kidney. However, this compound has been reported to cause gastrointestinal toxicity and renal dysfunction in some animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide is a selective COX-2 inhibitor that can be used to study the role of COX-2 in various physiological and pathological conditions. Unlike non-selective NSAIDs, such as aspirin and ibuprofen, which also inhibit the constitutively expressed COX-1 enzyme, this compound does not affect the normal physiological functions of prostaglandins. However, this compound has some limitations in lab experiments. This compound has been reported to cause gastrointestinal toxicity and renal dysfunction in some animal models, which may limit its use in some experiments. In addition, this compound may not be suitable for studying the role of COX-1 in physiological and pathological conditions.
Direcciones Futuras
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been widely used in scientific research to study the role of COX-2 in various physiological and pathological conditions. However, there are still many unanswered questions regarding the role of COX-2 in different diseases and the potential therapeutic benefits of COX-2 inhibition. Future research could focus on the following directions:
1. Investigating the role of COX-2 in different types of cancer and the potential therapeutic benefits of COX-2 inhibition in cancer treatment.
2. Studying the role of COX-2 in cardiovascular diseases, Alzheimer's disease, and other conditions.
3. Developing new COX-2 inhibitors with improved efficacy and safety profiles.
4. Studying the potential interactions between COX-2 inhibitors and other drugs, such as antiplatelet agents and anticoagulants.
5. Investigating the potential use of COX-2 inhibitors in combination with other therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide can be synthesized using a multi-step process starting from 2,4-dimethylbenzenesulfonamide. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected compound is then reacted with cyclohexylmagnesium bromide to obtain the corresponding cyclohexylamine derivative. The final step involves the removal of the Boc group and the introduction of the methoxy group using methanol and hydrochloric acid.
Aplicaciones Científicas De Investigación
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide is widely used in scientific research to study the role of COX-2 in various physiological and pathological conditions. COX-2 is upregulated in many types of cancer, and its inhibition by this compound has been shown to suppress tumor growth and metastasis. This compound has also been used to study the role of COX-2 in inflammation, pain, and fever. In addition, this compound has been used to investigate the potential therapeutic benefits of COX-2 inhibition in cardiovascular diseases, Alzheimer's disease, and other conditions.
Propiedades
Fórmula molecular |
C15H23NO3S |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO3S/c1-11-9-12(2)15(10-14(11)19-3)20(17,18)16-13-7-5-4-6-8-13/h9-10,13,16H,4-8H2,1-3H3 |
Clave InChI |
WHQWNJKPIOVZFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCCC2)C |
SMILES canónico |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















